Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-11-5(14-3)6(7,8)9/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWHDKZLUMERPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl trifluoroacetate with hydrazine hydrate to form an intermediate, which then undergoes cyclization with carbon disulfide and subsequent oxidation to yield the desired oxadiazole compound .
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are increasingly used to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products: The major products depend on the type of reaction. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate has been investigated for its potential as a bioactive compound in medicinal chemistry. Its structural characteristics allow it to interact with biological targets effectively.
Antimicrobial Activity
Studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains and fungi, demonstrating promising results in inhibiting growth .
Anti-inflammatory Effects
Research indicates that oxadiazole derivatives can possess anti-inflammatory activities. This compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo models .
Agrochemicals
The compound's trifluoromethyl group enhances its biological activity, making it a candidate for use in agrochemicals.
Pesticidal Properties
This compound has been explored for its potential as a pesticide. Its efficacy against pests and pathogens affecting crops has been documented, showcasing its ability to act as a fungicide or insecticide .
Herbicides
Research into herbicidal applications suggests that this compound can selectively inhibit weed growth while being less harmful to crops. Its mechanism of action involves disrupting metabolic pathways specific to target plants .
Materials Science
The unique properties of this compound extend to materials science.
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. It has been utilized in the development of specialty polymers with improved performance characteristics for industrial applications .
Nanotechnology
The compound's ability to form stable complexes with metals makes it valuable in nanotechnology. It is used in synthesizing nanoparticles with specific functionalities for applications in electronics and catalysis .
Case Studies
Mechanism of Action
The mechanism by which Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The oxadiazole ring can interact with active sites of enzymes, inhibiting their function and leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Electronic and Physicochemical Properties
The properties of 1,3,4-oxadiazole derivatives are highly influenced by substituents at positions 2 and 4. Below is a comparative analysis with key analogues:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The -CF₃ and -NO₂ groups reduce electron density on the oxadiazole ring, enhancing resistance to nucleophilic attack .
- Halogenated Derivatives : Chlorine substituents (e.g., 3w) increase molecular weight and may enhance bioactivity via halogen bonding .
- Aromatic vs. Heteroaromatic Substituents : Pyridinyl derivatives (e.g., pyridin-4-yl) introduce basicity, altering solubility and enabling metal coordination .
This compound
Synthesis typically involves cyclization of hydrazide precursors. For example:
Hydrazide Intermediate Formation : Reaction of trifluoromethyl-substituted hydrazides with ethyl chloroglyoxilate .
Cyclization : Catalyzed by p-TosCl or via visible-light-promoted methods (e.g., catalyst-free cyclization in THF) .
Analogues:
Biological Activity
Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C6H5F3N2O2
- Molecular Weight : 210.11 g/mol
- CAS Number : 1432053-94-5
- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the lipophilicity and electronic properties of the molecule .
Synthesis
The synthesis of this compound typically involves cycloaddition reactions and can be derived from various precursors in the oxadiazole family. The incorporation of the trifluoromethyl group is achieved through specific reagents that facilitate this substitution, enhancing the compound's biological profile .
Anticancer Activity
Numerous studies have indicated that compounds containing the oxadiazole moiety exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : The compound was tested against several human cancer cell lines using MTT assays. Notably, it exhibited moderate cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HL-60 (leukemia) | 19.0 | Doxorubicin |
| MCF-7 (breast cancer) | 15.63 | Tamoxifen |
| A549 (lung cancer) | 0.12–2.78 | Doxorubicin |
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that the compound increases the expression levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells . This suggests that the compound may activate apoptotic pathways selectively in cancerous cells while sparing normal cells.
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various bacterial strains.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory activity, although further research is needed to elucidate these effects fully .
Case Studies and Research Findings
A notable study evaluated a series of oxadiazole derivatives including this compound for their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications to the oxadiazole ring could significantly influence biological activity:
- Cytotoxicity against HL-60 Cells : The compound exhibited an IC50 value of 19 µM against HL-60 cells, indicating effective inhibition of cell proliferation.
- Comparison with Other Compounds : When compared with structurally similar compounds, those containing a trifluoromethyl group generally showed enhanced potency and selectivity towards cancer cells .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient oxadiazole ring facilitates nucleophilic attack, particularly at the 2-position carboxylate group. Common reactions include:
The trifluoromethyl group enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis and nucleophilic displacement.
Electrophilic Aromatic Substitution
While the oxadiazole ring is inherently electron-poor, the -CF₃ group further deactivates the system. Electrophilic substitutions are rare but feasible under strongly activating conditions:
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Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding 5-(trifluoromethyl)-4-nitro-1,3,4-oxadiazole derivatives .
-
Halogenation : Limited to directed ortho-metalation strategies using LDA/THF followed by electrophilic quenching .
Ring-Opening and Rearrangement
The oxadiazole ring undergoes cleavage under extreme conditions:
-
Acidic Hydrolysis (HCl, 6 M, 100°C): Produces trifluoroacetyl hydrazine and glyoxylic acid derivatives.
-
Base-Mediated Rearrangement (KOH, ethanol): Forms 1,2,4-triazole derivatives via ring expansion, driven by the stability of the trifluoromethyl group .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles like nitriles:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, 80°C, DMF | Trifluoromethyl-substituted pyrazole | 68% |
| Acrylonitrile | Microwave, 120°C | Bicyclic oxadiazole-fused triazine | 52% |
Functionalization at the Trifluoromethyl Group
While -CF₃ is typically inert, specialized methods enable modifications:
-
Radical Fluorination : Under UV light with F₂ gas, partial substitution to -CF₂F occurs but is low-yielding (<20%) .
-
Grignard Addition : Limited success due to steric and electronic hindrance.
Mechanistic Considerations
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for preparing Ethyl 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylate?
- Methodology : The synthesis typically involves cyclization of hydrazide intermediates with trifluoromethyl-containing reagents. For example, cyclocondensation of ethyl carbazate with trifluoromethyl-substituted carbonyl precursors under reflux in anhydrous solvents (e.g., THF or DCM) is a common approach. Catalytic acids like HCl or Lewis acids (e.g., ZnCl₂) can enhance reaction efficiency. Yield optimization requires controlled temperature (70–90°C) and inert atmospheres to prevent side reactions .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : The oxadiazole ring protons appear as singlets near δ 8.5–9.0 ppm, while the trifluoromethyl group (CF₃) shows a distinct triplet in ¹⁹F NMR at δ -60 to -65 ppm. Ethyl ester protons resonate as quartets (δ 1.2–1.4 ppm) and triplets (δ 4.3–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 225.0695 (calculated for C₇H₆F₃N₂O₃). Fragmentation patterns include loss of COOEt (44 Da) and CF₃ (69 Da) .
- IR Spectroscopy : Stretching vibrations for C=N (1550–1600 cm⁻¹) and C=O (1720–1740 cm⁻¹) confirm the oxadiazole and ester functionalities .
Q. What safety protocols are critical during handling?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of vapors (P271) .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (P280) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water contact to prevent exothermic reactions (P370+P378) .
Advanced Research Questions
Q. How can low yields during the cyclization step be addressed?
- Methodology : Low yields often stem from incomplete dehydration or competing side reactions. Strategies include:
- Reagent Purity : Use freshly distilled trifluoroacetic anhydride (TFAA) to activate intermediates.
- Catalysis : Introduce 4-dimethylaminopyridine (DMAP) to accelerate cyclization .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene to reduce by-product formation .
Q. What strategies mitigate by-products during trifluoromethyl group introduction?
- Methodology : By-products like des-trifluoromethyl analogs arise from incomplete CF₃ incorporation or radical side reactions. Mitigation involves:
- Radical Inhibitors : Add TEMPO (0.1 equiv) to quench reactive intermediates .
- Low-Temperature Reactions : Perform reactions at -20°C to stabilize CF₃ radicals .
- HPLC Monitoring : Use C18 columns (ACN/water gradient) to track reaction progress and isolate impurities .
Q. How to resolve conflicting spectroscopic data during structural confirmation?
- Methodology : Contradictions in NMR/IR data may arise from tautomerism or impurities.
- 2D NMR : Perform HMBC to correlate CF₃ (¹⁹F) with adjacent carbons, confirming substitution patterns .
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis, as demonstrated for related oxadiazole derivatives .
- Dynamic NMR : Variable-temperature studies (e.g., -40°C to 25°C) can identify rotational barriers in the ester group .
Q. Which computational methods predict reactivity of the oxadiazole core?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron-withdrawing effects of CF₃ on ring electrophilicity .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites for functionalization .
Q. How do storage conditions impact compound stability?
- Methodology :
- Moisture Sensitivity : Store under argon in sealed containers with desiccants (P233+P410) to prevent hydrolysis of the ester group .
- Thermal Stability : DSC analysis shows decomposition above 150°C; refrigerate at 2–8°C for long-term stability .
- Light Sensitivity : Amber vials prevent photolytic cleavage of the oxadiazole ring, as observed in UV-Vis degradation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
